(E)-ethyl 2-((4-(N,N-diallylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate
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Overview
Description
This compound is a derivative of benzo[d]thiazole, which is a bicyclic compound consisting of a benzene ring fused to a thiazole ring . The presence of the ethyl carboxylate, imino, and sulfamoyl functional groups suggest that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzo[d]thiazole core, with various substituents attached to it. These substituents include an ethyl carboxylate group, an imino group, and a sulfamoyl group. The exact structure would need to be determined through techniques such as NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the imino group could potentially undergo reactions with nucleophiles, while the carboxylate group could participate in esterification or amidation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylate and sulfamoyl groups could enhance its solubility in polar solvents. Its melting and boiling points would depend on the strength of the intermolecular forces present in the compound .Scientific Research Applications
Synthetic Chemistry Applications
This compound is involved in the synthesis and transformation of ethyl 3-(benzoylamino)-1H-indole-2-carboxylates, showcasing its utility in generating complex molecules. The preparation of these compounds involves reactions that highlight the versatility of thiazole derivatives in synthetic chemistry, contributing to the development of new synthetic methodologies (Cucek & Verček, 2008).
Medicinal Chemistry Applications
In medicinal chemistry, thiazole derivatives, akin to the compound , play a crucial role in the design and synthesis of molecules with potential therapeutic applications. For instance, the synthesis and biological activities of benzothiazole-imino-benzoic acid ligands and their metal complexes have been investigated for antimicrobial properties. These studies underscore the importance of such compounds in developing new antimicrobial agents (Mishra et al., 2019).
Heterocyclic Compounds Research
The compound is also significant in research focusing on heterocyclic compounds. Heterocyclic chemistry is a vital area of chemical research due to the diverse biological and pharmacological properties of heterocyclic compounds. For example, the synthesis, characterization, and antimicrobial activities of thiazole-based derivatives demonstrate the ongoing interest in exploring the chemistry and applications of such molecules in various scientific domains (Shafi et al., 2021).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 2-[4-[bis(prop-2-enyl)sulfamoyl]benzoyl]imino-3-methyl-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O5S2/c1-5-14-27(15-6-2)34(30,31)19-11-8-17(9-12-19)22(28)25-24-26(4)20-13-10-18(16-21(20)33-24)23(29)32-7-3/h5-6,8-13,16H,1-2,7,14-15H2,3-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPUKKZCXVFYIDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C)S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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